2-(Piperazin-1-yl)phenol hydrochloride
Overview
Description
2-(Piperazin-1-yl)phenol hydrochloride is a chemical compound with the molecular formula C10H15ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
Piperazine derivatives, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Pharmacokinetics
It is known that the compound has a molecular weight of 21469 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Some piperazine derivatives have shown comparable antibacterial activity by displaying similar mic values as the reference standard used .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)phenol hydrochloride typically involves the reaction of 2-chlorophenol with piperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as etherification or esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield ethers or esters.
Scientific Research Applications
2-(Piperazin-1-yl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)phenol: A closely related compound with similar chemical properties.
1-(2-Hydroxyphenyl)piperazine: Another derivative of piperazine with a hydroxyl group attached to the phenyl ring.
2-(4-Methylpiperazin-1-yl)phenol: A methyl-substituted derivative with potentially different biological activities.
Uniqueness
2-(Piperazin-1-yl)phenol hydrochloride is unique due to its specific combination of a piperazine ring and a phenolic group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-piperazin-1-ylphenol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMMJMAMYMNLTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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